N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}ethanediamide N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}ethanediamide
Brand Name: Vulcanchem
CAS No.: 896289-13-7
VCID: VC11861452
InChI: InChI=1S/C22H31N3O5S/c1-30-19-9-11-20(12-10-19)31(28,29)25-15-5-8-18(25)16-24-22(27)21(26)23-14-13-17-6-3-2-4-7-17/h6,9-12,18H,2-5,7-8,13-16H2,1H3,(H,23,26)(H,24,27)
SMILES: COC1=CC=C(C=C1)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NCCC3=CCCCC3
Molecular Formula: C22H31N3O5S
Molecular Weight: 449.6 g/mol

N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}ethanediamide

CAS No.: 896289-13-7

Cat. No.: VC11861452

Molecular Formula: C22H31N3O5S

Molecular Weight: 449.6 g/mol

* For research use only. Not for human or veterinary use.

N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}ethanediamide - 896289-13-7

Specification

CAS No. 896289-13-7
Molecular Formula C22H31N3O5S
Molecular Weight 449.6 g/mol
IUPAC Name N-[2-(cyclohexen-1-yl)ethyl]-N'-[[1-(4-methoxyphenyl)sulfonylpyrrolidin-2-yl]methyl]oxamide
Standard InChI InChI=1S/C22H31N3O5S/c1-30-19-9-11-20(12-10-19)31(28,29)25-15-5-8-18(25)16-24-22(27)21(26)23-14-13-17-6-3-2-4-7-17/h6,9-12,18H,2-5,7-8,13-16H2,1H3,(H,23,26)(H,24,27)
Standard InChI Key TUZIXLYMHGRFHT-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NCCC3=CCCCC3
Canonical SMILES COC1=CC=C(C=C1)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NCCC3=CCCCC3

Introduction

Synthesis Pathways

The synthesis of this compound involves multi-step organic reactions, typically requiring precise control over reaction conditions. The general synthetic route can be outlined as follows:

  • Preparation of Cyclohexene Derivative:

    • Cyclohexene derivatives are often synthesized via hydrogenation or functionalization of cyclohexanone or related precursors.

    • A controlled reaction ensures the retention of the double bond in the cyclohexene ring.

  • Introduction of Methoxybenzenesulfonyl-Pyrrolidine Moiety:

    • The pyrrolidine ring is functionalized with a methoxybenzenesulfonyl group through substitution reactions.

    • This step may involve sulfonation reactions using sulfonyl chlorides under basic conditions.

  • Formation of the Ethanediamide Linkage:

    • The final step involves coupling the cyclohexene derivative with the pyrrolidine-sulfonyl intermediate using reagents like carbodiimides or other amide-bond-forming agents.

    • Catalysts and solvents are carefully selected to optimize yield and purity.

Characterization Techniques

The compound's structure can be confirmed using a combination of analytical techniques:

TechniquePurpose
IR SpectroscopyIdentifies functional groups (e.g., amide C=O stretch, sulfonyl S=O stretch).
NMR SpectroscopyProvides detailed structural information (e.g., proton environments in cyclohexene and pyrrolidine rings).
Mass SpectrometryConfirms molecular weight and fragmentation pattern.
X-Ray CrystallographyDetermines three-dimensional molecular geometry and packing in solid state.

Potential Applications

Given its structural complexity, this compound could have applications in various fields:

  • Pharmaceuticals:

    • The presence of amide and sulfonamide groups suggests potential bioactivity, particularly as enzyme inhibitors or receptor modulators.

    • Pyrrolidine derivatives are known for their pharmacological relevance in neuroactive and anti-inflammatory drugs.

  • Material Science:

    • Cyclohexene-based compounds are often used in polymer chemistry for their rigidity and hydrophobicity.

  • Chemical Probes:

    • The compound may serve as a scaffold for designing molecular probes in biological studies.

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